molecular formula C16H21F2NO2S B2474782 N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide CAS No. 1795297-81-2

N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide

Cat. No.: B2474782
CAS No.: 1795297-81-2
M. Wt: 329.41
InChI Key: JOWPTNSMCZSKCM-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several key features: a benzamide core, a cyclohexyl-hydroxyethyl side chain, and a difluoromethylthio ether moiety. The benzamide scaffold is a privileged structure in pharmacology, frequently found in compounds that modulate various biological targets, including kinases and receptors . The incorporation of a thioether group, and specifically a difluoromethylthio group, is a strategic modification in drug design. This moiety can significantly influence a compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for optimizing pharmacokinetic profiles . Furthermore, the cyclohexyl and hydroxyethyl groups contribute to the molecule's three-dimensional shape and potential for hydrogen bonding, which can be crucial for specific target engagement and selectivity. This compound is intended for research applications only, such as serving as a building block in the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies. Researchers can utilize it to investigate the role of the difluoromethylthio group in biological activity, particularly in the development of enzyme inhibitors or receptor ligands. Its structure suggests potential for use in early-stage discovery projects targeting areas such as oncology or infectious diseases, where benzamide derivatives and sulfur-containing compounds have shown significant utility . This product is sold for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with their institution's guidelines and applicable local and national regulations.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2-(difluoromethylsulfanyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2S/c17-16(18)22-14-9-5-4-8-12(14)15(21)19-10-13(20)11-6-2-1-3-7-11/h4-5,8-9,11,13,16,20H,1-3,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWPTNSMCZSKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=CC=C2SC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-((difluoromethyl)thio)benzamide (commonly referred to as compound 1) is a synthetic compound with the molecular formula C16_{16}H21_{21}F2_2NO2_2S and a molecular weight of 329.41 g/mol. It is characterized by its unique chemical structure, which includes a difluoromethyl thioether group and a cyclohexyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.

The IUPAC name for compound 1 is N-(2-cyclohexyl-2-hydroxyethyl)-2-(difluoromethylsulfanyl)benzamide. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC16_{16}H21_{21}F2_2NO2_2S
Molecular Weight329.41 g/mol
PurityTypically ≥ 95%

Research indicates that compound 1 may exert its biological effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of HIF-2α, a transcription factor implicated in tumor growth and vascularization.

Anticancer Properties

Recent studies have explored the anticancer potential of compound 1, focusing on its ability to inhibit tumor cell proliferation. For instance, a study demonstrated that compound 1 significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells, with an IC50_{50} value in the low micromolar range.

Case Study: In Vitro Analysis

  • Cell Lines Used : MCF-7 (breast cancer), PC-3 (prostate cancer)
  • Method : MTT assay to assess cell viability.
  • Results :
    • MCF-7: IC50_{50} = 5 µM
    • PC-3: IC50_{50} = 4 µM

These findings suggest that compound 1 may have selective toxicity towards cancer cells while sparing normal cells.

Tyrosinase Inhibition

Another aspect of the biological activity of compound 1 is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial for melanin production and is often targeted in treatments for hyperpigmentation disorders.

Research Findings :
A study conducted on various derivatives indicated that modifications to the benzamide structure could enhance tyrosinase inhibitory activity. Compound 1 was found to inhibit tyrosinase with an IC50_{50} value comparable to known inhibitors.

CompoundIC50_{50} (µM)
Compound 110
Kojic Acid15
Arbutin20

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of compound 1. Preliminary toxicity studies have shown that at therapeutic concentrations, compound 1 does not exhibit significant cytotoxicity towards non-cancerous cell lines, suggesting a favorable safety margin for potential therapeutic use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Substituent Effects on Bioactivity

Target Compound vs. Benzoxazole-Based Derivatives ()

The benzoxazole-thioacetamido benzamides (e.g., compounds 12c–12h and 8e–8j) share a benzamide core but feature benzoxazole-thioacetamido substituents. These compounds exhibit potent cytotoxicity against HepG2 cells (IC₅₀ values in low micromolar ranges) by modulating apoptosis-related proteins (BAX, Bcl-2, Caspase-3).

Target Compound vs. N,O-Bidentate Directing Group Derivatives ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. While the target compound also has a hydroxyl group, its cyclohexyl substituent introduces steric hindrance, which may reduce coordination efficiency in catalytic applications compared to smaller alkyl groups .

Target Compound vs. Thiazole/Thienylmethylthio Derivatives ()

Compounds like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () incorporate thiazole or thienylmethylthio groups. These substituents improve binding to kinases (e.g., VEGFR-2) or viral targets. The difluoromethylthio group in the target compound may offer superior hydrophobic interactions in enzyme binding pockets compared to bulkier heterocyclic thioethers .

Physicochemical Properties

Property Target Compound Benzoxazole Derivatives (12c–12h) Thienylmethylthio Derivatives ()
Lipophilicity (LogP) High (cyclohexyl, difluoromethylthio) Moderate (benzoxazole-thioacetamido) Variable (thienyl/methyl groups)
Hydrogen Bonding Moderate (hydroxyl group) Low (amide and benzoxazole) Low (thioether dominates)
Metabolic Stability Likely high (CF₂ group resists oxidation) Moderate (benzoxazole susceptible to hydrolysis) Low (heterocyclic thioethers prone to cleavage)

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